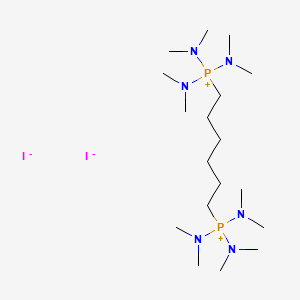
Hexamethylenebis(tris(dimethylamino)phosphonium iodide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethylenebis(tris(dimethylamino)phosphonium iodide) is an organophosphorus compound known for its unique structure and reactivity. It is a colorless oil at room temperature and is one of the most common aminophosphines. This compound is widely used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexamethylenebis(tris(dimethylamino)phosphonium iodide) typically involves the reaction of tris(dimethylamino)phosphine with hexamethylene diiodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reagents and control of reaction parameters such as temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions: Hexamethylenebis(tris(dimethylamino)phosphonium iodide) undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxygen to form hexamethylphosphoramide and with sulfur to form hexamethylthiophosphoramide .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen to form hexamethylphosphoramide.
Reduction: Can be reduced under specific conditions to form different phosphine derivatives.
Substitution: Undergoes substitution reactions with various electrophiles.
Major Products:
Oxidation: Hexamethylphosphoramide.
Reduction: Various phosphine derivatives.
Substitution: Substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Hexamethylenebis(tris(dimethylamino)phosphonium iodide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Hexamethylenebis(tris(dimethylamino)phosphonium iodide) involves its ability to act as a ligand and form complexes with various metal centers. Its steric and electronic properties make it effective in catalysis and other chemical processes . The compound’s affinity for sulfur also makes it a useful desulfurization agent.
Vergleich Mit ähnlichen Verbindungen
Hexamethylenebis(tris(dimethylamino)phosphonium iodide) is unique due to its specific structure and reactivity. Similar compounds include:
Tris(dimethylamino)phosphine: Shares similar steric and electronic properties.
Hexamethylphosphoramide: Formed through oxidation of the compound.
Hexamethylthiophosphoramide: Formed through reaction with sulfur.
These compounds share some reactivity patterns but differ in their specific applications and properties.
Eigenschaften
CAS-Nummer |
73790-45-1 |
|---|---|
Molekularformel |
C18H48I2N6P2 |
Molekulargewicht |
664.4 g/mol |
IUPAC-Name |
tris(dimethylamino)-[6-[tris(dimethylamino)phosphaniumyl]hexyl]phosphanium;diiodide |
InChI |
InChI=1S/C18H48N6P2.2HI/c1-19(2)25(20(3)4,21(5)6)17-15-13-14-16-18-26(22(7)8,23(9)10)24(11)12;;/h13-18H2,1-12H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
RTFSYOJBNMOLME-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)[P+](CCCCCC[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


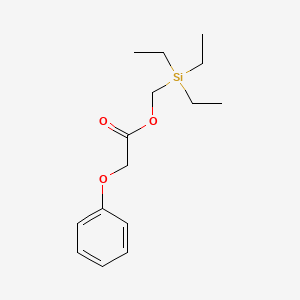
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)

![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
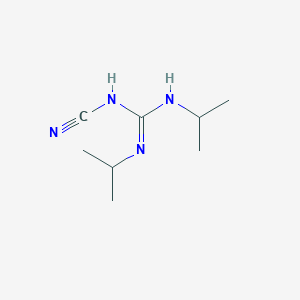


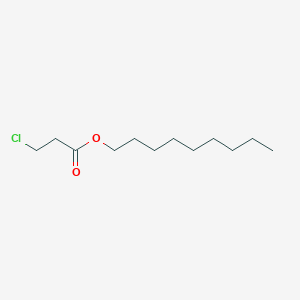
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)

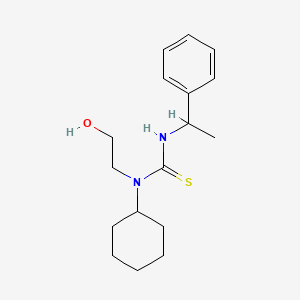
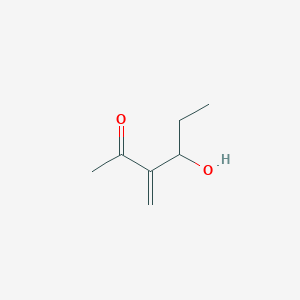
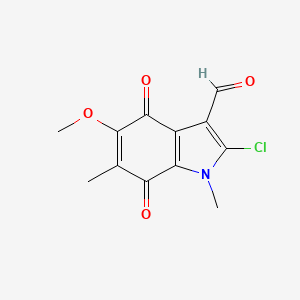
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
